Product packaging for 1-(Propylsulfonyl)piperidin-4-one(Cat. No.:CAS No. 145729-18-6)

1-(Propylsulfonyl)piperidin-4-one

Cat. No.: B178447
CAS No.: 145729-18-6
M. Wt: 205.28 g/mol
InChI Key: IQVPDHSSLFILML-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)piperidin-4-one is a specialist organic compound belonging to the piperidin-4-one chemical class, which is recognized in medicinal chemistry as a versatile scaffold and potential pharmacophore . This solid is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Piperidin-4-one derivatives are extensively employed as key synthetic intermediates in the research and development of novel bioactive molecules . The core piperidin-4-one structure is a privileged building block in organic and medicinal chemistry, frequently utilized in the synthesis of various alkaloids and complex pharmaceutical agents . The propylsulfonyl functional group in this particular derivative enhances its utility as a versatile intermediate for further chemical transformations, including nucleophilic substitution reactions and the development of more complex molecular architectures. Researchers value this compound for its potential application in drug discovery projects. Substituted piperidin-4-ones have demonstrated a wide spectrum of pharmacological activities in scientific literature, including anticancer and anti-HIV properties . The reactivity of the ketone group at the 4-position allows for strategic molecular modifications, enabling researchers to explore structure-activity relationships and optimize interactions with biological targets. When handling this compound, researchers must adhere to all applicable safety protocols and regulations, noting that certain piperidin-4-one precursors are subject to regulatory control due to their potential misuse in the illicit synthesis of controlled substances .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3S B178447 1-(Propylsulfonyl)piperidin-4-one CAS No. 145729-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylsulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVPDHSSLFILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610100
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145729-18-6
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 1 Propylsulfonyl Piperidin 4 One

Established Synthetic Pathways for the Piperidin-4-one Core Structure

The piperidin-4-one scaffold is a fundamental building block in the synthesis of numerous biologically active compounds and natural products. chemrevlett.comchemrevlett.com Its prevalence has driven the development of a multitude of synthetic methods for its construction. nih.gov These routes range from classic condensation reactions to more modern, stereoselective approaches. nih.govdtic.mil The choice of method often depends on the desired substitution pattern on the piperidine (B6355638) ring.

Mannich-Type Condensation Reactions

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. nih.gov This classical multi-component condensation typically involves an aldehyde, a primary amine or ammonia (B1221849), and a ketone with at least two alpha-hydrogens. chemrevlett.comsciencemadness.org

In a typical synthesis of a 2,6-disubstituted piperidin-4-one, an aromatic aldehyde, a ketone like ethyl methyl ketone, and an amine source such as ammonium (B1175870) acetate (B1210297) are condensed in a suitable solvent, often ethanol (B145695). chemrevlett.com The reaction proceeds through the formation of β-amino carbonyl compounds, known as Mannich bases. chemrevlett.comresearchgate.net This method is highly versatile and has been elegantly developed to produce a wide range of substituted 2,6-diphenylpiperidin-4-ones. chemrevlett.com While highly effective, traditional Mannich condensations can sometimes require harsh conditions or lead to complex product mixtures, necessitating careful optimization. sciencemadness.org

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

Reactant 1 Reactant 2 Amine Source Product Type Reference(s)
Substituted Aromatic Aldehyde Ethyl Methyl Ketone Ammonium Acetate Substituted 4-piperidones chemrevlett.com
Benzaldehyde (B42025) Ketone (e.g., 2-Propanone) Ammonia 2,6-Diphenylpiperidin-4-one researchgate.net

This table is generated based on descriptions of the Mannich reaction for piperidin-4-one synthesis.

Environmentally Benign Synthetic Routes in Piperidin-4-one Synthesis

In response to the growing demand for sustainable chemical processes, environmentally benign or "green" synthetic methods for piperidin-4-one synthesis have been developed. A notable approach involves the use of deep eutectic solvents (DES) as a reaction medium. researchgate.netasianpubs.org For instance, a DES composed of glucose and urea (B33335) has been effectively used as an inexpensive and green solvent for the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives. researchgate.net

This method involves reacting a substituted benzaldehyde with a ketone and ammonia in the glucose-urea DES, often under reflux conditions. researchgate.net The use of such a solvent system avoids the use of harmful organic pollutants, and in many cases, leads to good to excellent product yields. researchgate.netasianpubs.org Another green approach utilizes amino acids, such as aspartic acid, as the amine source instead of ammonia, which has been shown to be effective in producing piperidone structures. sciencemadness.org

Introduction of the N-Propylsulfonyl Moiety

Once the piperidin-4-one core is established, the next critical step is the introduction of the propylsulfonyl group at the nitrogen atom. This transformation converts the secondary amine of the piperidinone ring into a sulfonamide, significantly altering the molecule's electronic and physical properties.

Direct Sulfonylation Methods

The most straightforward method for introducing the propylsulfonyl group is through the direct N-sulfonylation of a pre-formed piperidin-4-one. This reaction typically involves treating piperidin-4-one or its hydrochloride salt with 1-propanesulfonyl chloride in the presence of a base. rsc.orgchemicalbook.com The base, such as potassium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction. rsc.org The reaction is generally performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane. rsc.orgchemicalbook.com

This approach is a convergent strategy, where the two key fragments of the final molecule are synthesized separately and then combined in a final step. The required reagent, 1-propanesulfonyl chloride, is a commercially available liquid. nih.govsigmaaldrich.com

N-Sulfonyl Iminium Ion Triggered Cyclizations for Piperidine Scaffolds

An alternative and more integrated approach involves the formation of an N-sulfonyl iminium ion, which then triggers an intramolecular cyclization to form the piperidine ring. usm.eduusm.edu This method builds the N-sulfonylated piperidine scaffold in a more concerted fashion. The process is based on the principle that transition metal triflates can act as Lewis acids to activate a relatively inert sulfonamide nitrogen, allowing it to condense with an aldehyde and initiate the cyclization. usm.eduusm.edu

For example, an N-sulfonyl homoallylic amine can react with an aldehyde in the presence of an acid catalyst to form an N-sulfonyl iminium ion. This intermediate then undergoes an Aza-Prins cyclization to yield the substituted piperidine. usm.eduacs.org Studies have explored various Lewis and Brønsted acids as catalysts, with metal triflates like scandium(III) and copper(II) triflate showing promising results in promoting the cyclization. usm.edu This methodology offers a powerful way to construct complex piperidine structures with the sulfonyl group already in place. usm.edu

Convergent and Divergent Synthetic Strategies

The synthesis of 1-(propylsulfonyl)piperidin-4-one and its analogues can be designed using both convergent and divergent strategies, providing flexibility in accessing a library of related compounds.

A convergent synthesis involves preparing the key structural components of the target molecule independently and then assembling them late in the synthetic sequence. The direct N-sulfonylation of a pre-synthesized piperidin-4-one with 1-propanesulfonyl chloride is a classic example of a convergent approach. rsc.orgchemicalbook.com This strategy is often efficient as it allows for the optimization of the synthesis of each fragment separately.

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. nih.govresearchgate.net For instance, a common piperidin-4-one precursor could be reacted with a library of different sulfonyl chlorides (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride, etc.) to produce a range of N-sulfonylated piperidin-4-one derivatives. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov Another divergent strategy involves the functionalization of a pre-formed N-sulfonylated piperidine ring. For example, methods for the directed functionalization of 1,2-dihydropyridines can be used to introduce substituents at various positions before reduction to the final piperidine, allowing for the creation of diverse molecular architectures from a single starting material. rsc.org

| Divergent | A common intermediate is transformed into a variety of final products. nih.govresearchgate.net | Reacting a single piperidin-4-one precursor with various sulfonyl chlorides. | Efficient for creating libraries of analogues for SAR studies. nih.gov |

This table provides a conceptual comparison of convergent and divergent synthetic strategies as they apply to the target compound.

Chemical Transformations and Reaction Pathways of 1 Propylsulfonyl Piperidin 4 One

Reactivity at the Piperidin-4-one Carbonyl Center

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical modifications, enabling the introduction of diverse functionalities.

Oxime Formation Reactions

The reaction of 1-(propylsulfonyl)piperidin-4-one with hydroxylamine (B1172632) hydrochloride readily forms the corresponding oxime, this compound oxime. researchgate.net This transformation is a standard method for the characterization and purification of carbonyl compounds and serves as a gateway to further synthetic manipulations. asianpubs.org Oximes, in general, are stable, crystalline compounds and their formation from carbonyls is a well-established and efficient process. asianpubs.orgnih.gov The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov The formation of oximes is often carried out in solvents like methanol (B129727) or ethanol (B145695) and can be facilitated by a base to neutralize the hydrochloride salt. asianpubs.org Research has shown that such reactions can be accelerated using bifunctional amine buffers, which not only control the pH but also catalyze the reaction. rsc.org

The resulting this compound oxime is a valuable intermediate. For instance, it has been used in the synthesis of more complex molecules with potential biological activities. researchgate.net The oxime functionality itself can impart specific properties to the molecule and is found in a number of biologically active compounds. researchgate.net

Reductions and Other Nucleophilic Additions

The carbonyl group of this compound is susceptible to reduction to the corresponding alcohol, 1-(propylsulfonyl)piperidin-4-ol. This transformation can be achieved using various reducing agents. The resulting hydroxyl group provides a new site for further functionalization.

Beyond reduction, the carbonyl carbon is an electrophilic center that can undergo a range of nucleophilic addition reactions. These reactions are fundamental to constructing more complex molecular architectures. For example, the Ugi four-component reaction, which involves a ketone, an amine, an isocyanide, and a carboxylic acid, has been employed to synthesize 1,4,4-trisubstituted piperidines from N-substituted 4-piperidones. nih.gov This multicomponent approach allows for the rapid generation of a library of diverse compounds from commercially available starting materials. nih.gov

Transformations Involving the Piperidine Nitrogen Atom

The stability of the sulfonamide bond is a key characteristic. However, under specific and often harsh reaction conditions, cleavage of the N-S bond could be envisioned, although this is not a commonly employed synthetic strategy. The focus of synthetic efforts typically lies in modifying other parts of the molecule while retaining the N-propylsulfonyl group, which often plays a crucial role in the biological activity of the final compound. researchgate.netnih.gov

Functionalization of the Propylsulfonyl Group

The propylsulfonyl group offers opportunities for functionalization, although this is less common than modifications at the piperidin-4-one core. The propyl chain could potentially be functionalized through radical reactions, but this approach is often hampered by a lack of selectivity. A more controlled approach would involve starting with a functionalized propanesulfonyl chloride to introduce a modified side chain from the outset of the synthesis.

Stereochemical Control and Diastereoselective Synthesis

The synthesis of substituted piperidines often generates stereocenters, making stereochemical control a critical aspect of their synthesis. nih.govnih.gov When this compound is used as a starting material for creating more complex structures, the introduction of new substituents can lead to the formation of diastereomers.

For example, the reduction of the ketone can produce both cis and trans isomers of the corresponding 4-hydroxypiperidine (B117109) derivative. The stereochemical outcome of such reactions can often be influenced by the choice of reducing agent and reaction conditions. Similarly, nucleophilic additions to the carbonyl group can also lead to the formation of diastereomeric products.

In the broader context of piperidine synthesis, various strategies have been developed to achieve high levels of diastereoselectivity. nih.govrsc.org These methods often involve the use of chiral auxiliaries, catalysts, or stereoselective cyclization reactions to control the relative and absolute stereochemistry of the newly formed chiral centers. nih.govnih.gov While specific studies on the diastereoselective synthesis starting directly from this compound are not extensively detailed in the provided context, the principles of stereochemical control are fundamental to the synthesis of its derivatives. researchgate.netwiley-vch.de

Advanced Derivatization and Scaffold Elaboration of 1 Propylsulfonyl Piperidin 4 One

Synthesis of 3,5-Diarylidene Derivatives

The synthesis of 3,5-diarylidene derivatives of 1-(propylsulfonyl)piperidin-4-one is typically achieved through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.comsynarchive.com This reaction involves the enolate of the piperidone acting as a nucleophile and attacking two equivalents of an aromatic aldehyde. researchgate.net The initial aldol (B89426) addition products readily undergo dehydration to yield the thermodynamically stable α,β-unsaturated ketones, resulting in the formation of 3,5-diarylidene-1-(propylsulfonyl)piperidin-4-ones. mdpi.com

The reaction is a crossed-aldol condensation variant where an enolizable ketone reacts with a non-enolizable aromatic aldehyde. wikipedia.orgresearchgate.net The process can be carried out under various conditions, including using sodium hydroxide (B78521) in ethanol (B145695) or solvent-free grinding methods, which can offer high yields. mdpi.comdiva-portal.org The choice of base and solvent can significantly influence the reaction's efficiency and outcome. numberanalytics.com

A general synthetic route involves the reaction of this compound with various substituted aromatic aldehydes. nih.gov This method allows for the introduction of a wide range of aryl groups at the 3 and 5 positions of the piperidone ring, leading to a diverse library of compounds. The electronic nature of the substituents on the aromatic aldehyde generally does not impede the reaction. mdpi.com For instance, a set of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones has been synthesized through this condensation, demonstrating the versatility of this approach. nih.gov

Table 1: Examples of Substituted Aldehydes for Synthesis of 3,5-Diarylidene Derivatives This table is generated based on typical Claisen-Schmidt reactions and is for illustrative purposes.

Starting Piperidone Aromatic Aldehyde Resulting Derivative
This compound Benzaldehyde (B42025) 3,5-Dibenzylidene-1-(propylsulfonyl)piperidin-4-one
This compound 4-Chlorobenzaldehyde 3,5-Bis(4-chlorobenzylidene)-1-(propylsulfonyl)piperidin-4-one
This compound 4-Methoxybenzaldehyde 3,5-Bis(4-methoxybenzylidene)-1-(propylsulfonyl)piperidin-4-one
This compound 2-Fluorobenzaldehyde 3,5-Bis(2-fluorobenzylidene)-1-(propylsulfonyl)piperidin-4-one

Formation of Carbohydrate Derivatives

The incorporation of carbohydrate moieties into heterocyclic scaffolds is a significant strategy in medicinal chemistry to enhance pharmacokinetic properties and explore new biological activities. nih.gov Carbohydrates are versatile building blocks that allow for numerous derivatization possibilities. nih.gov For this compound, several synthetic pathways can be envisioned for the formation of carbohydrate derivatives.

One potential method involves the reductive amination of the piperidone's carbonyl group with an amino-sugar. This reaction would form a C-N bond, linking the sugar directly to the piperidine (B6355638) ring. Another approach is to first reduce the ketone to a hydroxyl group, which can then serve as a glycosidic acceptor. Glycosylation with a suitable glycosyl donor (a carbohydrate with a leaving group at the anomeric position) would lead to the formation of an O-glycoside. nih.gov

Furthermore, C-glycosides, which are known for their enhanced stability towards enzymatic hydrolysis, could be synthesized. researchgate.net This might involve reacting a C-lithiated or C-silylated carbohydrate derivative with the piperidone carbonyl or by other advanced methods that form a C-C bond between the sugar and the heterocyclic scaffold. researchgate.net These strategies open the door to creating novel glycoconjugates based on the this compound framework.

Table 2: Potential Strategies for Carbohydrate Derivatization This table outlines hypothetical synthetic approaches.

Reaction Type Piperidone Functional Group Carbohydrate Reactant Linkage
Reductive Amination Ketone (C=O) Aminosugar (e.g., Glucosamine) C-N
O-Glycosylation Hydroxyl (after reduction of C=O) Glycosyl Halide (e.g., Acetobromoglucose) C-O-C (Ether)
C-Nucleophile Addition Ketone (C=O) Lithiated or Silylated Sugar C-C

Construction of Fused and Spirocyclic Systems

The this compound scaffold is an excellent starting material for constructing more rigid and structurally complex fused and spirocyclic systems.

Fused Systems: Fused ring systems can be synthesized by building a new ring that shares a bond with the piperidine core. For example, dihydrofuro[3,2-b]piperidine derivatives can be synthesized from piperidone precursors. mdpi.com A common strategy involves a condensation reaction at the α-position of the ketone. For instance, a Fischer indole (B1671886) synthesis-type reaction with a substituted hydrazine (B178648) could lead to the formation of an indole ring fused to the piperidine, yielding a tetrahydro-γ-carboline derivative. Another approach involves the reaction of the piperidone with a binucleophilic reagent that reacts with both the carbonyl group and an α-position to form a new heterocyclic ring. Azacrownophanes containing a fused piperidin-4-one fragment have been successfully prepared through modifications of the Petrenko-Kritschenko condensation. cyberleninka.ru

Spirocyclic Systems: Spirocyclic compounds, where two rings are connected by a single common atom, can be synthesized from this compound by targeting the C4-carbonyl carbon. A key method involves the addition of an organometallic reagent, such as an aryllithium intermediate, to the piperidone carbonyl, followed by an intramolecular cyclization. nih.gov Another powerful technique is the use of photoredox catalysis to achieve radical hydroarylation. nih.gov In this approach, a linear precursor containing the piperidone moiety and an aryl halide undergoes radical cyclization to form the spirocyclic scaffold under mild conditions. nih.gov This allows for the creation of diverse spiropiperidines, including spiro-oxindoles and spiro-dihydrofurans. nih.gov

Table 3: Examples of Fused and Spirocyclic Systems This table illustrates potential complex systems derived from the piperidone core.

System Type Synthetic Strategy Resulting Framework Example
Fused Fischer Indole Synthesis Tetrahydro-γ-carboline
Fused Condensation/Cyclization Dihydrofuro[3,2-b]piperidine mdpi.com
Fused Petrenko-Kritschenko Condensation Azacrownophane with fused piperidone cyberleninka.ru
Spirocyclic Radical Hydroarylation Spiro[dihydrofuran-piperidine] nih.gov
Spirocyclic Organometallic Addition/Cyclization Spiro[isobenzofuran-piperidine] nih.gov

Incorporation into Complex Polycyclic Frameworks

Beyond simple fused and spirocyclic systems, this compound can be incorporated as a key structural element within larger, more complex polycyclic frameworks. The piperidine ring is a ubiquitous substructure in many natural products and drug candidates, making it a valuable building block for complex molecule synthesis. chemrevlett.comchemrevlett.com

The synthesis of such frameworks often involves multi-step sequences where the piperidone is derivatized and then subjected to further cyclization reactions. For example, a 3,5-diarylidene derivative, synthesized as described in section 4.1, could undergo a Michael addition followed by an intramolecular cyclization to build an additional ring system. The synthesis of azacrownophanes containing a fused piperidin-4-one subunit is a prime example of incorporating the piperidone into a macrocyclic polyether framework. cyberleninka.ru These syntheses often rely on the strategic modification of the piperidone followed by cyclization with polyfunctional linkers. cyberleninka.ru

The versatility of the piperidone allows it to act as a central scaffold from which multiple rings can be elaborated. Intramolecular radical cyclizations, Diels-Alder reactions involving dienes derived from the piperidone, and cascade reactions are all powerful tools that can be employed to construct intricate polycyclic architectures containing the 1-(propylsulfonyl)piperidine motif.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(propylsulfonyl)piperidin-4-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propylsulfonyl group.

The protons on the piperidine ring typically appear as multiplets due to complex spin-spin coupling. The protons on the carbon atoms adjacent to the nitrogen (positions 2 and 6) are shifted downfield due to the deshielding effect of the electronegative sulfonyl group. The protons on the carbons adjacent to the carbonyl group (positions 3 and 5) are also shifted downfield.

The propyl group exhibits a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the sulfur atom.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.65 - 3.55m4HH-2, H-6
3.05 - 2.95m2HSO₂CH
2.70 - 2.60m4HH-3, H-5
1.85 - 1.75m2HCH₂CH ₂CH₃
1.05t3HCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used for the analysis.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field (highest ppm value). The carbon atoms of the piperidine ring attached to the nitrogen (C-2 and C-6) are also significantly deshielded. The carbon atoms of the propyl group show characteristic shifts, with the carbon attached to the sulfonyl group being the most downfield of the three.

¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
206.5C=O (C-4)
52.5SO₂C H₂
45.0C-2, C-6
40.5C-3, C-5
16.5C H₂CH₃
13.0CH₃

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carbonyl and sulfonyl groups.

A strong, sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group within the piperidine ring. The presence of the sulfonyl group (SO₂) is confirmed by two strong stretching vibrations, typically found around 1350-1330 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).

Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
1735StrongC=O Stretch (Ketone)
1340StrongAsymmetric SO₂ Stretch
1150StrongSymmetric SO₂ Stretch
2960-2850MediumC-H Stretch (Aliphatic)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can help to piece together the structure of the molecule. Common fragmentation pathways for this compound may involve the loss of the propyl group, the sulfonyl group, or cleavage of the piperidine ring.

Expected Mass Spectrometry Data for this compound

m/zInterpretation
219[M]⁺, Molecular Ion
176[M - C₃H₇]⁺
120[M - C₃H₇SO₂]⁺
99[Piperidin-4-one]⁺

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₁₅NO₃S) to confirm the purity and elemental composition of this compound.

Theoretical Elemental Composition of C₈H₁₅NO₃S

ElementPercentage (%)
Carbon (C)43.82
Hydrogen (H)6.89
Nitrogen (N)6.39
Oxygen (O)21.89
Sulfur (S)14.62

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, can be obtained. This technique offers an unambiguous determination of the compound's conformation and packing in the crystal lattice. While specific crystallographic data for this compound is not widely published in readily accessible literature, the technique remains the gold standard for solid-state structural elucidation.

Conformational Analysis (e.g., Chair Conformations)

The conformational landscape of this compound is principally dictated by the geometry of the six-membered piperidine ring. Consistent with extensive studies on substituted piperidin-4-ones, the ring predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.netchemrevlett.com This preference is a foundational concept in the stereochemistry of heterocyclic systems. The presence of an sp²-hybridized carbonyl carbon at the C-4 position introduces some flattening of the ring in that region compared to a cyclohexane (B81311) ring, but the chair form remains the most stable arrangement. asianpubs.org

The analysis of N-substituted piperidin-4-ones, particularly those with sulfonyl groups, provides significant insight into the specific conformational details of the title compound. researchgate.nettandfonline.com X-ray crystallographic studies of analogous compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, confirm that the piperidine ring maintains a distinct chair conformation. researchgate.nettandfonline.com In these structures, the geometry around the sulfonamide nitrogen atom is nearly trigonal planar, which influences the orientation of the sulfonyl group relative to the ring. nih.gov

In substituted cyclohexanes and related heterocycles, there is a strong energetic preference for bulky substituents to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. asianpubs.org While direct experimental data for this compound is not available in the reviewed literature, analysis of related N-acyl and N-sulfonyl piperidines suggests that the equilibrium will heavily favor the conformer where the large propylsulfonyl group is in the equatorial position. ucanr.edu This arrangement minimizes steric hindrance with the axial hydrogens at the C-3 and C-5 positions of the piperidine ring.

The conformation is further defined by the puckering parameters of the ring and the bond lengths and angles, which can be precisely determined by single-crystal X-ray diffraction. nih.gov While a specific crystal structure for this compound has not been reported, the data from closely related N-sulfonyl piperidines provide a reliable model for its structural characteristics.

Interactive Data Table: Representative Crystallographic Data for a Chair Conformation in an N-Sulfonyl Piperidine Analog

The following table presents crystallographic data for [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which serves as a structural analog for this compound. researchgate.net This data illustrates the typical bond lengths and angles characteristic of a piperidine ring in a chair conformation with an N-sulfonyl substituent.

ParameterAtomsValue
Bond Length (Å) N1-S71.605(3)
N1-C21.469(5)
N1-C61.475(3)
C2-C31.519(4)
C3-C41.528(3)
C4-C51.526(5)
C5-C61.533(4)
S7-O81.438(2)
S7-O91.434(3)
Bond Angle (°) C2-N1-C6113.4(3)
C2-N1-S7119.3(2)
C6-N1-S7117.4(2)
Puckering Parameters Q (Å)0.553(3)
θ (°)168.8(3)
φ (°)171.8(18)

Data sourced from the crystallographic study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol. researchgate.net The puckering parameters (Q, θ, and φ) describe the shape and extent of non-planarity of the ring, with these values being characteristic of a chair conformation. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Propylsulfonyl Piperidin 4 One Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. These methods are fundamental in predicting how a compound like 1-(Propylsulfonyl)piperidin-4-one might interact with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, this would involve simulating its interaction with the binding site of a potential target. While studies have been conducted on various sulfonamide and piperidine (B6355638) derivatives, showing their potential as inhibitors for enzymes like histone deacetylases or as anti-COVID-19 agents, no specific docking studies for this compound have been reported. nih.govnih.govnih.gov A hypothetical docking study would provide data on binding affinity, interaction energies, and key amino acid residues involved in the interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the stability of ligand-receptor complexes. nih.gov For this compound, MD simulations could be used to validate the stability of a docked pose within a protein's active site and to understand the conformational changes that may occur upon binding. Research on related sulfonamide derivatives has utilized MD simulations to confirm the stability of inhibitor-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds. While QSAR studies have been performed on various subfamilies of piperidine derivatives to predict activities such as toxicity or inhibitory concentrations, these studies have not specifically included this compound in their datasets. tandfonline.comnih.govresearchgate.netnih.gov The development of a QSAR model relevant to this compound would require a dataset of structurally similar compounds with known biological activities.

Prediction of Activity Spectra for Substances (PASS) System

The PASS system is a computational tool that predicts the spectrum of biological activities of a compound based on its structural formula. bmc-rm.org This prediction is based on structure-activity relationships derived from a large database of known active compounds. bmc-rm.org While PASS has been used to predict the biological activities of sulfonamide derivatives and other heterocyclic compounds, a specific PASS prediction for this compound is not publicly available. researchgate.netway2drug.comnih.govresearchgate.net Such a prediction could suggest potential pharmacological effects and mechanisms of action, guiding future experimental screening.

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical studies, such as Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. nanobioletters.com These studies can provide information on parameters like molecular orbital energies and electrostatic potential, which are crucial for understanding a molecule's behavior in chemical reactions. While DFT calculations have been performed on other N-sulfonylpiperidine derivatives to analyze their electronic properties, no such data has been published for this compound. nanobioletters.com

Homology Modeling in Receptor-Ligand Systems

Homology modeling is a computational technique used to generate a three-dimensional model of a protein when its amino acid sequence is known but its structure has not been experimentally determined. This model can then be used for molecular docking studies. In the context of this compound, if it were to be investigated against a target protein with an unknown structure, homology modeling would be a necessary prerequisite for any subsequent docking or molecular dynamics simulations. No studies have been identified that have employed homology modeling in conjunction with an investigation of this compound.

Strategic Research Directions and Applications of the 1 Propylsulfonyl Piperidin 4 One Scaffold

Utility as a Precursor for Advanced Chemical Entities

The 1-(propylsulfonyl)piperidin-4-one core is a well-established intermediate in the synthesis of more complex and biologically active molecules. nih.gov Its ketone functional group and the sulfonamide-protected nitrogen offer multiple reaction sites for chemical modification, making it a valuable precursor for a range of advanced chemical entities.

One of the most prominent applications is in the synthesis of potent inhibitors for the glycine (B1666218) transporter 1 (GlyT1). researchgate.net For example, it serves as a key starting material for creating N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides, a class of compounds investigated for their potential in treating schizophrenia. researchgate.net The synthesis involves modifying the ketone at the 4-position of the piperidine (B6355638) ring to introduce further complexity and target-specific functionalities.

Furthermore, the broader piperidin-4-one structure is recognized as a crucial precursor in various synthetic pathways, including those for fentanyl and its analogues. federalregister.goveuropa.eu It can be used to synthesize key intermediates such as N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP), and norfentanyl, which are themselves precursors in different fentanyl synthesis methods like the Janssen and Siegfried methods. federalregister.goveuropa.euun.org The protected form, 1-boc-4-piperidone, a related carbamate (B1207046) derivative, also serves as a "masked" precursor, highlighting the strategic importance of the piperidone core in accessing these complex targets. federalregister.govun.org The versatility of piperidin-4-ones as intermediates is a recurring theme in medicinal chemistry, with numerous synthetic protocols developed for their creation and subsequent elaboration. nih.govchemrevlett.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. The this compound scaffold has been the subject of extensive SAR investigations, particularly for developing GlyT1 inhibitors. These studies systematically modify different parts of the molecule to understand how structural changes influence biological activity, selectivity, and pharmacokinetic properties.

Key areas of modification and their observed impact include:

Substitution at the 4-position: In the development of GlyT1 inhibitors, replacing a C-4 phenyl group on the piperidine ring with a 2-pyridyl group led to compounds with improved aqueous solubility and avoided time-dependent cytochrome P450 (CYP) inhibition. researchgate.net This change was a critical step in optimizing the lead compound.

Benzamide (B126) Modifications: For benzamide derivatives of the scaffold, substitutions on the benzamide ring have been explored to enhance potency. Optimization of these substituents is a key strategy in the design of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1. researchgate.net

Central Ring Variation: In related series, modifying the central cycloalkyl ring, such as introducing a gem-difluoro cyclohexyl group, has been shown to significantly improve metabolic stability in human liver microsomes (HLM) while maintaining a strong in vitro profile. researchgate.net

Sulfonamide Group: The nature of the sulfonamide group itself can influence activity. In studies of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the substitutions on the sulfonamide ring were found to impact antimicrobial activity. nih.gov

These SAR studies are crucial for refining the scaffold into drug candidates with desirable properties. researchgate.netnih.govmdpi.com

Table 1: SAR Insights for this compound Derivatives

Scaffold/Derivative Class Structural Modification Impact on Activity/Properties Target
4,4-disubstituted piperidine sulfonamides Replacement of C-4 phenyl with 2-pyridyl group Improved aqueous solubility; devoid of time-dependent CYP inhibition. researchgate.net GlyT1
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides Optimization of benzamide and central ring components Led to identification of a potent in vivo active inhibitor. researchgate.net GlyT1
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides Substitution of a gem-difluoro cyclohexyl central ring Greatly improved metabolic stability. researchgate.net GlyT1
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidines Substitutions on benzhydryl and sulfonamide rings Influenced antibacterial activity. nih.gov Bacterial & Fungal Pathogens
Pyrazolopyridinyl pyrimidines (related to YC-1) Variation in the number and position of nitrogen atoms in the core heterocycle Significantly affected inhibitory activity. nih.gov Soluble guanylate cyclase (sGC)

Exploration in Pharmacophore Development

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. unina.it The this compound scaffold and its derivatives have been instrumental in the development and application of pharmacophore models.

The piperidin-4-one nucleus itself is considered a potential pharmacophore due to its presence in numerous biologically active compounds and its capacity for modification to achieve better receptor interactions. nih.gov In a more targeted approach, researchers have used pharmacophore modeling to design novel GlyT1 inhibitors. For instance, a pharmacophore model was generated based on known sulfonamide derivatives, and compounds based on the 1-(propylsulfonyl)piperidine scaffold were then superimposed onto this model to guide the design of new, potent inhibitors. researchgate.net

This ligand-based design strategy is particularly valuable when the 3D structure of the target protein is unknown. unina.it By identifying the common chemical features among a set of active ligands, a pharmacophore model can be built and used for virtual screening of compound libraries to find new chemical scaffolds (scaffold hopping) or to design novel molecules that fit the model. unina.itplos.org The use of molecular hybridization, which combines two distinct pharmacophores into a single molecule, has also been explored with related sulfonylpiperazine derivatives to enhance therapeutic potential. researchgate.net

General Mechanisms of Biological Relevance (e.g., Enzyme and Receptor Modulation)

Derivatives of the this compound scaffold have been shown to modulate the activity of a variety of enzymes and receptors, demonstrating the broad biological relevance of this chemical class.

Enzyme Inhibition:

Glycine Transporter 1 (GlyT1): The most extensively studied application is the inhibition of GlyT1. researchgate.net GlyT1 is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, these compounds increase extracellular glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a key therapeutic strategy being explored for treating cognitive deficits associated with schizophrenia. researchgate.netresearchgate.net

NLRP3 Inflammasome: In a search for new anti-inflammatory agents, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was used to develop inhibitors of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): Piperidine derivatives have been investigated as inhibitors of MenA, an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, making it a target for new anti-tuberculosis drugs. nih.gov

Other Enzymes: The broader class of piperidine derivatives has been associated with the inhibition of various other enzymes, including monoamine oxidases and PI3-Kinase. bindingdb.orgnottingham.ac.uk

Receptor Modulation:

Prokineticin Receptors: 1-Sulfonyl piperidine derivatives have been developed as modulators of prokineticin receptors, which are involved in various physiological processes, including pain and inflammation. google.com

NMDA Receptors (Indirect Modulation): As mentioned, by inhibiting GlyT1, these compounds act as indirect positive modulators of NMDA receptor function. researchgate.netresearchgate.net

The diverse biological targets highlight the chemical tractability of the piperidine sulfonamide core in generating molecules that can interact with a wide range of biological systems. ontosight.aiontosight.ai

Table 2: Biological Targets and Mechanisms of this compound and Related Derivatives

Derivative Class Biological Target Mechanism of Action Therapeutic Area
N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides Glycine Transporter 1 (GlyT1) Inhibition, leading to increased synaptic glycine and NMDA receptor potentiation. researchgate.net Schizophrenia
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides Glycine Transporter 1 (GlyT1) Inhibition of glycine reuptake. researchgate.net Schizophrenia
1-sulfonyl piperidine derivatives Prokineticin Receptors Modulation of receptor activity. google.com Pain, Inflammation
Piperidine derivatives (general) MenA (in M. tuberculosis) Inhibition of menaquinone biosynthesis. nih.gov Tuberculosis
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 Inflammasome Inhibition of inflammasome activation. mdpi.com Inflammatory Diseases

Role in Expanding Chemical Space for Drug Discovery Initiatives

Chemical space encompasses the vast number of all possible molecules. nih.gov Expanding the explored regions of this space with novel, structurally diverse, and complex molecules is a primary goal of modern drug discovery. nih.govscispace.com The this compound scaffold plays a significant role in this endeavor.

Its utility as a versatile synthetic intermediate allows for the creation of large combinatorial libraries. nih.govnih.gov By systematically introducing a variety of substituents at different positions on the piperidine ring and the sulfonyl group, researchers can generate a multitude of unique compounds. This modular approach facilitates the exploration of new areas of chemical space that are medicinally relevant. mdpi.comrsc.org

The synthesis of piperidine-containing compounds, which are prevalent in many natural products and approved drugs, is a key strategy for populating drug-like chemical space. nih.gov The development of novel synthetic methodologies, including stereoselective syntheses and multicomponent reactions involving piperidone intermediates, further enables the creation of molecules with greater three-dimensional complexity, a feature often associated with successful drug candidates. nih.govnih.gov By providing a reliable and adaptable core structure, the this compound scaffold serves as a launchpad for initiatives aimed at discovering new bioactive compounds by expanding beyond traditional chemical libraries. nih.gov

Future Prospects in Synthetic Organic Chemistry

The future of the this compound scaffold in synthetic organic chemistry appears robust and promising. cas.org Its established role as a versatile building block ensures its continued use in both academic and industrial research. nih.govchemrevlett.com

Future directions are likely to focus on several key areas:

Development of Novel Synthetic Methods: There is ongoing interest in creating more efficient, stereoselective, and environmentally friendly ("green") synthetic routes to access piperidin-4-ones and their derivatives. chemrevlett.commdpi.com This includes the use of new catalytic systems and flow chemistry approaches.

Late-Stage Functionalization: Applying modern synthetic techniques to perform late-stage functionalization on complex molecules derived from the scaffold will allow for the rapid generation of analogues for SAR studies without needing to restart the synthesis from the beginning. rsc.org

Application in New Therapeutic Areas: While heavily explored for CNS disorders, the scaffold's adaptability means it will likely be used to generate inhibitors for new and challenging biological targets, such as protein-protein interactions. mdpi.com

DNA-Encoded Libraries (DELs): The modular nature of syntheses starting from this scaffold makes it suitable for incorporation into DNA-encoded library technology. This would allow for the synthesis and screening of billions of compounds simultaneously, vastly accelerating the hit identification process. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
4-anilino-N-phenethylpiperidine (ANPP)
Benzylfentanyl
Fentanyl
N-{[1-(Propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide
N-phenethyl-4-piperidone (NPP)
Norfentanyl
YC-1 (Lificiguat)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(propylsulfonyl)piperidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of piperidin-4-one using propylsulfonyl chloride under basic conditions. A typical procedure involves dissolving piperidin-4-one in a water-ethanol mixture (5:4) with NaOH as the base, followed by slow addition of propylsulfonyl chloride at 0–5°C. Stirring at room temperature for 4–6 hours yields the product, which is purified via recrystallization (e.g., from propanol) . Optimization may involve adjusting the molar ratio (1:1.2 for piperidin-4-one:sulfonyl chloride), reaction temperature, or solvent polarity. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR confirms the propylsulfonyl group (δ 1.0–1.2 ppm for CH3_3, δ 1.6–1.8 ppm for CH2_2-CH2_2-SO2_2), while 13C^13C NMR identifies the ketone carbonyl (δ ~205 ppm) and sulfonyl-attached carbons (δ ~55–60 ppm) .
  • IR : Strong absorption bands at ~1300–1150 cm1^{-1} (S=O asymmetric/symmetric stretching) and ~1700 cm1^{-1} (C=O) validate functional groups .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities and confirms bond lengths/angles .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture, as per safety data sheets for analogous sulfonylated piperidines. Use inert atmospheres (N2_2) for long-term stability. Handle in fume hoods with nitrile gloves and lab coats due to potential irritant properties .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step of this compound synthesis?

  • Methodological Answer : Low yields often stem from incomplete sulfonyl chloride activation or side reactions. Strategies include:

  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidin-4-one nitrogen .
  • Solvent Optimization : Replace ethanol with DMF or THF to improve sulfonyl chloride solubility.
  • Stoichiometric Adjustments : Increase sulfonyl chloride to 1.5 equivalents and monitor pH (maintain 8–9 with NaOH) to minimize hydrolysis .

Q. How should contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .
  • Dose-Response Studies : Perform assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Analogues : Compare activity with derivatives (e.g., aryl-sulfonyl variants) to isolate structure-activity relationships. For example, 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-one showed ACE2 activation in hypertension models, suggesting sulfonyl group electronic effects are critical .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for reactions at the ketone or sulfonyl group.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonyl oxygen hydrogen bonding and piperidine ring conformation .
  • SAR Analysis : Cross-reference computational results with experimental data (e.g., substituent effects on reaction rates) to validate predictive models .

Data Interpretation and Reporting

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
  • Disorder Modeling : For flexible propylsulfonyl groups, employ PART instructions in SHELXL to refine split positions and occupancy ratios .

Q. What frameworks ensure rigorous experimental design in studies involving this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasibility : Pilot studies to confirm solubility in assay buffers.
  • Novelty : Focus on understudied targets (e.g., USP7 inhibition, as seen in sulfonamide derivatives ).
  • Ethical Compliance : Adhere to institutional guidelines for compound handling and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.